1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
Description
This compound features a 1,2,3-triazole ring linked to a sulfonylated azetidine scaffold. The azetidine (four-membered nitrogen-containing ring) is substituted at the 1-position with a 3-(trifluoromethyl)phenylsulfonyl group. The triazole ring, synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , provides a rigid, planar structure for target binding. This structural framework is common in medicinal chemistry due to its versatility in interacting with biological targets such as kinases or proteases.
Properties
IUPAC Name |
1-[1-[3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O2S/c13-12(14,15)9-2-1-3-11(6-9)22(20,21)18-7-10(8-18)19-5-4-16-17-19/h1-6,10H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMWTIVSBQNQQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with azetidine in the presence of a base to form the sulfonyl azetidine intermediate. This intermediate is then reacted with 1H-1,2,3-triazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of simpler azetidine derivatives. Substitution reactions can produce a wide range of functionalized triazole compounds .
Scientific Research Applications
1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed table and discussion:
Table 1: Structural and Functional Comparison of Triazole Derivatives
Key Observations :
Sulfonyl Group Variations :
- The target compound’s 3-(trifluoromethyl)phenylsulfonyl group differs from 4-(trifluoromethyl)phenylsulfonyl in 161c . The para-substitution in 161c may enhance steric bulk and electronic effects compared to the meta-substitution in the target compound.
- Trifluoropropylsulfonyl (aliphatic) in vs. aryl sulfonyl in the target compound: Aliphatic sulfonyl groups may reduce aromatic stacking interactions but improve solubility.
Triazole Linkage :
- Compounds like 161c and 161i use triazole-triazole or triazole-methyl linkages, whereas the target compound directly links triazole to azetidine. This affects conformational flexibility and binding pocket compatibility.
Biological Activity: While explicit data for the target compound is lacking, analogs with sulfonyl-triazole motifs (e.g., 161i) are often explored as protease inhibitors or anticonvulsants .
Synthetic Routes: Most analogs, including the target compound, are synthesized via CuAAC , ensuring regioselective triazole formation. Sulfonyl groups are introduced via nucleophilic substitution or Mitsunobu reactions .
Physicochemical Properties: Melting points vary with substituents: 161c (239–240°C) vs. 161i (83–84°C) .
Research Findings and Implications
- Azetidine vs. Pyrrolidine : Azetidine’s smaller ring size imposes greater torsional strain, which may improve binding affinity in constrained active sites compared to five-membered analogs .
- Anticonvulsant Potential: Triazole derivatives with aryl sulfonyl groups (e.g., 1-(3-苯氧基丙基)-1H-1,2,4-三氮唑) show activity in seizure models , suggesting the target compound may share similar mechanisms.
Biological Activity
The compound 1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a novel triazole derivative that integrates a trifluoromethyl group and a sulfonamide moiety. This unique structure suggests potential biological activities that are of significant interest in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁F₃N₄O₂S |
| Molecular Weight | 332.30 g/mol |
| CAS Number | 2034491-52-4 |
The compound features a triazole ring , an azetidine moiety , and a sulfonyl group , which contribute to its diverse biological properties.
Biological Activity
Research indicates that compounds containing the 1,2,3-triazole structure exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound are summarized below.
Antimicrobial Activity
Studies have shown that triazoles can possess significant antimicrobial properties. For instance:
- In vitro studies demonstrated that related triazole compounds exhibit activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
- The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as , indicating potent activity against resistant strains .
Anticancer Activity
Triazoles have also been explored for their anticancer potential:
- Compounds similar to the target compound have shown promising results in inhibiting cancer cell proliferation in various assays. For example, one study reported an IC50 value of against specific cancer cell lines .
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- The sulfonamide group may interact with specific enzymes or receptors involved in bacterial growth or cancer cell proliferation.
- The triazole ring could enhance the lipophilicity and metabolic stability of the compound, facilitating better cellular uptake and efficacy .
Case Studies
Recent research has provided insights into the synthesis and biological evaluation of triazole derivatives:
- Synthesis and Evaluation : A study focused on synthesizing various triazole derivatives using a one-pot reaction approach. These derivatives were screened for their antimicrobial and anticancer properties .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of triazoles highlighted that modifications to the phenyl ring significantly affected biological activity. The introduction of trifluoromethyl groups was found to enhance potency against certain bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
